molecular formula C22H20ClNO B4031926 2-chloro-N-(3,3-diphenylpropyl)benzamide

2-chloro-N-(3,3-diphenylpropyl)benzamide

Cat. No.: B4031926
M. Wt: 349.9 g/mol
InChI Key: YZLSHBODKWDAFE-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,3-diphenylpropyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a chlorine atom at the 2-position and a 3,3-diphenylpropyl group attached to the nitrogen atom. The benzamide scaffold is widely studied due to its versatility in pharmaceuticals, agrochemicals, and materials science.

Key structural features:

  • Benzamide backbone: A benzene ring with a carbonyl-amide group (C=O–NH–).
  • 2-Chloro substitution: The chlorine atom at the ortho position of the benzene ring likely influences electronic properties and reactivity.
  • N-(3,3-diphenylpropyl) group: This bulky substituent enhances lipophilicity and may impact steric interactions in chemical or biological systems.

The compound’s synthesis likely involves coupling 2-chlorobenzoic acid (or its activated derivative) with 3,3-diphenylpropylamine, a precursor noted in market reports .

Properties

IUPAC Name

2-chloro-N-(3,3-diphenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO/c23-21-14-8-7-13-20(21)22(25)24-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLSHBODKWDAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,3-diphenylpropyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,3-diphenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,3-diphenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-(3,3-diphenylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,3-diphenylpropyl)benzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

Substituent Position and Electronic Effects
  • Structural studies reveal a dihedral angle of 69.74° between benzoyl and aniline rings, with N–H⋯O hydrogen bonding driving crystal packing . Compared to 2-chloro-N-(3,3-diphenylpropyl)benzamide, the absence of the diphenylpropyl group reduces steric bulk but retains halogen-mediated reactivity.
  • N-(3-Chlorophenethyl)-4-nitrobenzamide :

    • Combines a nitro group (electron-withdrawing) and a chlorophenethyl chain.
    • The nitro group enhances electrophilicity, contrasting with the electron-neutral diphenylpropyl group in the target compound .
Functional Group Variations
  • 2-Chloro-N-(3-hydroxy-3-phenylpropyl)benzamide: Replaces the diphenylpropyl group with a hydroxy-phenylpropyl chain.
  • 3-Chloro-N-(2-isopropylphenyl)benzamide (CAS 303990-13-8):

    • Substitutes the diphenylpropyl group with an isopropylphenyl moiety.
    • The branched alkyl chain may reduce conformational rigidity compared to the planar diphenylpropyl group .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Benzamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Reactivity Reference
This compound* C₂₆H₂₁ClNO 402.91 g/mol 2-Cl, N-(3,3-diphenylpropyl) Hypothetical: Catalysis, polymers
2-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₉Cl₂NO 280.12 g/mol 2-Cl, N-(3-Cl-phenyl) Crystal engineering, H-bonding
2-Chloro-N-(3-hydroxypropyl)benzamide C₁₀H₁₁ClNO₂ 228.65 g/mol 2-Cl, N-(hydroxypropyl) Potential drug intermediates
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 312.73 g/mol 4-NO₂, N-(3-Cl-phenethyl) Agrochemical synthesis

*Theoretical data inferred from analogs.

Reactivity Insights :
  • Halogen Effects : The 2-chloro group in benzamides enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in Suzuki coupling reactions) .
  • Steric Effects : The bulky diphenylpropyl group in the target compound may hinder reactions at the amide nitrogen but improve thermal stability in polymer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3,3-diphenylpropyl)benzamide
Reactant of Route 2
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2-chloro-N-(3,3-diphenylpropyl)benzamide

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